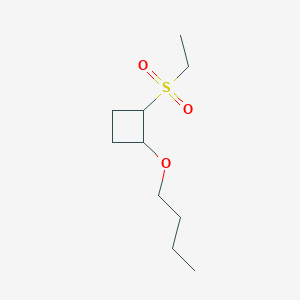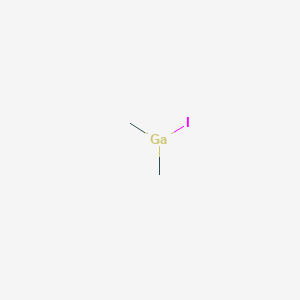
Ethyl 2,4,4-triphenyl-4-(phenylamino)butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2,4,4-triphenyl-4-(phenylamino)butanoate is a complex organic compound with the molecular formula C₃₀H₂₉NO₂ It is characterized by its unique structure, which includes multiple phenyl groups and an ethyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2,4,4-triphenyl-4-(phenylamino)butanoate typically involves multi-step organic reactions. One common method includes the reaction of triphenylmethane derivatives with ethyl acetoacetate under basic conditions, followed by the introduction of a phenylamino group through nucleophilic substitution. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or dichloromethane to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,4,4-triphenyl-4-(phenylamino)butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenylamino group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Ethyl 2,4,4-triphenyl-4-(phenylamino)butanoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which ethyl 2,4,4-triphenyl-4-(phenylamino)butanoate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The phenylamino group can form hydrogen bonds or π-π interactions with target molecules, influencing their activity. The ester group may undergo hydrolysis, releasing active metabolites that further interact with biological pathways.
Comparison with Similar Compounds
Ethyl 2,4,4-triphenyl-4-(phenylamino)butanoate can be compared with similar compounds such as:
Ethyl 2,4,4-triphenylbutanoate: Lacks the phenylamino group, resulting in different chemical properties and reactivity.
Ethyl 2,4,4-triphenyl-4-(methylamino)butanoate: Contains a methylamino group instead of a phenylamino group, affecting its biological activity and interactions.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
22319-44-4 |
|---|---|
Molecular Formula |
C30H29NO2 |
Molecular Weight |
435.6 g/mol |
IUPAC Name |
ethyl 4-anilino-2,4,4-triphenylbutanoate |
InChI |
InChI=1S/C30H29NO2/c1-2-33-29(32)28(24-15-7-3-8-16-24)23-30(25-17-9-4-10-18-25,26-19-11-5-12-20-26)31-27-21-13-6-14-22-27/h3-22,28,31H,2,23H2,1H3 |
InChI Key |
CGYFHJBIYNUOCE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC(C1=CC=CC=C1)(C2=CC=CC=C2)NC3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1,7-Diazabicyclo[4.1.0]heptane](/img/structure/B14716782.png)









